2-Chloro-6-(dimethylamino)isonicotinic acid
Overview
Description
2-Chloro-6-(dimethylamino)isonicotinic acid is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of isonicotinic acid, featuring a chloro substituent at the 2-position and a dimethylamino group at the 6-position on the pyridine ring
Mechanism of Action
Target of Action
Isonicotinic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .
Result of Action
It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2-chloroisonicotinic acid, which is then reacted with dimethylamine under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-Chloro-6-(dimethylamino)isonicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-(dimethylamino)isonicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic Acid: Similar in structure but with two chloro substituents.
Isonicotinic Acid: Lacks the chloro and dimethylamino groups.
Nicotinic Acid: A related compound with a carboxyl group at the 3-position instead of the 4-position
Uniqueness
2-Chloro-6-(dimethylamino)isonicotinic acid is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKYBLWJTYHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.